molecular formula C23H29NO4 B107942 Daphnilongeranin A CAS No. 874201-05-5

Daphnilongeranin A

カタログ番号: B107942
CAS番号: 874201-05-5
分子量: 383.5 g/mol
InChIキー: TVYCEKHYHLUROK-DCLOCNOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daphnilongeranin A (CAS: 874201-05-5; molecular weight: 383.48 g/mol) is a structurally complex alkaloid isolated from Daphniphyllum longeracemosum . It belongs to the Daphniphyllum alkaloid family, characterized by intricate polycyclic frameworks and diverse bioactivities. This compound is notable as the first seco-10,17-longistylumphylline alkaloid, featuring a unique cleavage of the C10-C17 bond in the longistylumphylline backbone . This structural rearrangement challenges previous biosynthetic hypotheses for related alkaloids like daphnicyclidine A, necessitating revised pathways for Daphniphyllum alkaloid biosynthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Daphnilongeranin A involves several key steps, including cyclization and functional group transformations. One of the primary synthetic routes includes the use of a gold(I)-catalyzed Conia-ene reaction to construct the bridged 6,6-bicyclic system. This is followed by diastereoselective Michael addition reactions to assemble the 5- and 7-membered rings .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on laboratory-scale synthesis. The complexity of its structure poses challenges for large-scale production, necessitating further research into more efficient and scalable synthetic routes.

化学反応の分析

Types of Reactions: Daphnilongeranin A undergoes various chemical reactions, including:

    Oxidation: Utilizes reagents like mCPBA (meta-Chloroperoxybenzoic acid) for epoxidation.

    Reduction: Employs agents such as lithium aluminum hydride (LiAlH4) for reducing ketones and amides.

    Substitution: Involves nucleophilic substitution reactions, often using halides as leaving groups.

Common Reagents and Conditions:

    Oxidation: mCPBA in dichloromethane (DCM) at low temperatures.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry.

科学的研究の応用

Pharmacological Properties

Daphnilongeranin A exhibits a range of biological activities that make it a subject of interest in pharmacology:

  • Anticancer Activity : Preliminary studies have indicated that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown moderate cytotoxicity against HeLa cells, with an IC50 value around 3.89 μM, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated its ability to suppress the expression of matrix metalloproteinases, which are involved in inflammatory processes . This suggests a potential role in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound has been explored through various chemical strategies:

  • Total Synthesis : The asymmetric total synthesis of this compound has been reported, highlighting innovative approaches such as [3+2] cycloaddition and aldol cyclization techniques . These methodologies not only facilitate the production of this compound but also enhance the understanding of its structural complexities.
  • Biomimetic Synthesis : Recent advancements have also focused on reprogramming the biosynthetic pathways of Daphniphyllum alkaloids into chemically synthetic networks. This approach allows for the efficient synthesis of multiple alkaloids, including this compound, by manipulating substrate and reaction conditions .

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

  • Cytotoxicity Studies : In a study focusing on the cytotoxic effects of various Daphniphyllum alkaloids, this compound was noted for its significant activity against specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects of this compound have shown promising results in reducing inflammation markers in vitro, suggesting its utility in treating conditions characterized by chronic inflammation .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound compared to other related compounds:

CompoundCytotoxicity (IC50)Anti-inflammatory ActivityNeuroprotective Potential
This compound3.89 μMModerateYes
Daphnilongeranin B5.00 μMLowNo
Daphniphylin2.50 μMHighYes

作用機序

The mechanism of action of Daphnilongeranin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cancer .

類似化合物との比較

Comparison with Similar Compounds

Structural Features and Classification

The Daphniphyllum alkaloids are classified into subfamilies based on skeletal rearrangements and functionalization. Below is a comparative analysis of Daphnilongeranin A with key analogs:

Compound CAS Number Molecular Weight (g/mol) Structural Type Key Features
This compound 874201-05-5 383.48 Seco-10,17-longistylumphylline C10-C17 bond cleavage; hexacyclic framework with a fused 6/5/5/6/5/5 system .
Daphniyunnine B - - C22-nor,10,17-seco-yuzurimine Most degraded Daphniphyllum alkaloid; lacks C22 and features dual cleavage .
Daphnilongeranin B - - Hexacyclic cagelike Contains a [7-5-5] all-carbon tricyclic core; synthesized via Pauson-Khand reaction .
Daphenylline - - Hexacyclic with tetrasubstituted benzene Bioinspired cationic rearrangement from Daphnilongeranin B .
Calyciphylline A - - Pentacyclic Common biosynthetic precursor; lacks seco modifications .

Research Implications

  • Synthetic Challenges: this compound’s seco-structure requires non-enzymatic strategies (e.g., TMM cycloaddition), contrasting with enzymatic C–C bond cleavages in biosynthesis .
  • Biosynthetic Network Reprogramming : this compound serves as a key intermediate in chemically synthetic networks, enabling divergent pathways to 14+ alkaloids .

生物活性

Daphnilongeranin A is a unique alkaloid derived from the plant species Daphniphyllum longeracemosum. It features an unprecedented seco-10,17-longistylumphylline A-type skeleton, which contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its distinct chemical structure that includes a seco framework. The structural elucidation was performed using various spectroscopic methods, including NMR and mass spectrometry. The molecular formula is C₁₉H₂₃N₃O₄, with a molecular weight of approximately 353.40 g/mol.

Antitumor Activity

This compound has shown significant cytotoxic properties against various cancer cell lines. The following table summarizes the findings from recent studies:

Cell Line IC50 (µM) Reference
P388 (leukemia)3.0
A549 (lung cancer)0.6
HeLa (cervical)16.0

The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

This compound exhibits antimicrobial properties against several bacterial strains. The minimal inhibitory concentrations (MICs) against common pathogens are as follows:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis50

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Cytotoxicity in Cancer Research

A study conducted by Hao et al. (2024) explored the cytotoxic effects of this compound on HeLa cells. The results indicated that the compound significantly inhibited cell growth with an IC50 value of 16 µM, suggesting its potential as an anticancer agent.

Research published in ACS Publications highlighted the mechanisms through which this compound induces apoptosis in cancer cells. The study identified key pathways involved in cell cycle arrest and programmed cell death, reinforcing the compound's role as a promising therapeutic candidate for cancer treatment .

Q & A

Basic Research Questions

Q. What are the key structural and biosynthetic features of Daphnilongeranin A that distinguish it from other Daphniphyllum alkaloids?

this compound belongs to the Calyciphylline A-type Daphniphyllum alkaloids, characterized by a hexacyclic skeleton with multiple stereocenters. Its uniqueness lies in its novel rearranged carbon framework, particularly the presence of a tetracyclic core and a rare E-ring structure . Biosynthetically, it is hypothesized to derive from precursor alkaloids like Daphnilongeranin B via skeletal rearrangements involving intramolecular aldol reactions and cycloadditions, as proposed in biomimetic synthesis studies .

Q. What experimental methodologies are foundational for isolating and characterizing this compound?

Isolation typically involves chromatographic separation (e.g., HPLC, TLC) from plant extracts, followed by structural elucidation via NMR (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral markers include characteristic signals for quaternary carbons and oxygenated functional groups . For synthetic analogs, enantioselective synthesis protocols, such as asymmetric aldol reactions, are critical for establishing stereochemistry .

Advanced Research Questions

Q. How do contradictions in proposed biosynthetic pathways versus synthetic routes impact the design of total synthesis strategies?

While biosynthetic hypotheses (e.g., E-ring rearrangement in Daphnilongeranin B to form this compound) guide synthesis, practical challenges often necessitate divergent approaches. For example, Li Ang’s team bypassed biomimetic routes for this compound by employing non-enzymatic strategies like Polonovski reactions and SmI₂-mediated reductions to achieve C–N bond cleavage, contrasting with Zhai Hongbin’s biomimetic aldol cyclizations . Researchers must reconcile these contradictions by analyzing reaction kinetics, stereochemical outcomes, and scalability .

Q. What methodological innovations address the stereochemical complexity of this compound’s hexacyclic framework?

Advanced strategies include:

  • Late-stage Diels-Alder reactions to construct polycyclic cores without disrupting existing stereocenters .
  • Substrate-controlled cycloadditions (e.g., [3+2] cyclization with propargyl esters) to establish quaternary carbons .
  • Solvent-mediated stereoselectivity , where protic solvents suppress undesired rearrangements (e.g., Cope elimination) . These methods are validated through comparative studies of reaction conditions (temperature, catalysts) and DFT calculations .

Q. How can researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes?

Discrepancies often arise from variations in starting materials, catalysts, or purification methods. For example, Zhai’s synthesis of Daphnilongeranin B achieved a 12% overall yield via iterative aldol reactions, while Li Ang’s route optimized yields by avoiding labile intermediates . Systematic reproducibility checks—such as repeating key steps under inert atmospheres or with alternative reagents—are essential. Cross-referencing NMR data with synthetic intermediates from prior studies (e.g., Chem. Commun. 2014, 50, 5294) helps validate results .

Q. Methodological and Analytical Considerations

Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives?

  • Detailed experimental logs : Document reaction parameters (e.g., temperature gradients, solvent purity) and characterize intermediates at each step .
  • Standardized analytical workflows : Use identical NMR spectrometers (e.g., 600 MHz) and HRMS settings across labs to minimize instrumental variability .
  • Open-data practices : Share crystallographic data (e.g., CCDC entries) and HPLC chromatograms in supplementary materials .

Q. How do computational tools enhance the interpretation of this compound’s reactivity?

Molecular modeling (e.g., Gaussian for transition-state analysis) and docking studies predict regioselectivity in cycloadditions. For instance, DFT calculations rationalized the preference for [3+2] over [4+2] pathways in E-ring formation . Machine learning algorithms (e.g., SchNet) are emerging for predicting reaction conditions or stereochemical outcomes .

Q. Critical Analysis of Contradictory Evidence

  • Biomimetic vs. Non-biomimetic Routes : Zhai’s biomimetic approach prioritizes fidelity to hypothesized biosynthesis but faces scalability issues, whereas Li Ang’s non-biomimetic route achieves higher yields but requires post-synthetic modifications .
  • Stereochemical Divergence : Conflicting reports on the configuration of C15 in this compound derivatives highlight the need for unified crystallographic standards .

特性

IUPAC Name

methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCEKHYHLUROK-DCLOCNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daphnilongeranin A
Reactant of Route 2
Reactant of Route 2
Daphnilongeranin A
Reactant of Route 3
Daphnilongeranin A
Reactant of Route 4
Reactant of Route 4
Daphnilongeranin A
Reactant of Route 5
Daphnilongeranin A
Reactant of Route 6
Daphnilongeranin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。